

Comparative Guide: Methyloisopropylamiloride (MIA) vs. EIPA vs. HMA

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Compound of Interest

Compound Name: *Methyloisopropylamiloride*

CAS No.: *1151-74-2*

Cat. No.: *B072102*

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Potency Ranking, Selectivity Profiles, and Experimental Protocols for NHE Inhibition

Executive Summary

In the study of cellular pH regulation, 5-substituted amiloride analogs are the gold standard for dissecting the function of Sodium-Hydrogen Exchangers (NHEs). While Amiloride is the parent compound, its low potency and lack of isoform specificity make it unsuitable for precise NHE1 targeting.

This guide compares the three primary high-potency analogs: EIPA (Ethylisopropylamiloride), HMA (Hexamethyleneamiloride), and MIA (**Methyloisopropylamiloride**).

The Bottom Line:

- **Most Potent (NHE1):** EIPA and HMA are equipotent in the low nanomolar range (), offering the potency of Amiloride.
- **Best Selectivity:** HMA is the superior choice when ENaC (Epithelial Sodium Channel) inhibition must be avoided. EIPA retains significant residual affinity for other transporters.

- General Utility: EIPA is the industry standard for "general NHE blockade" due to its stability and extensive literature validation.

Mechanistic Profile & Chemical Logic

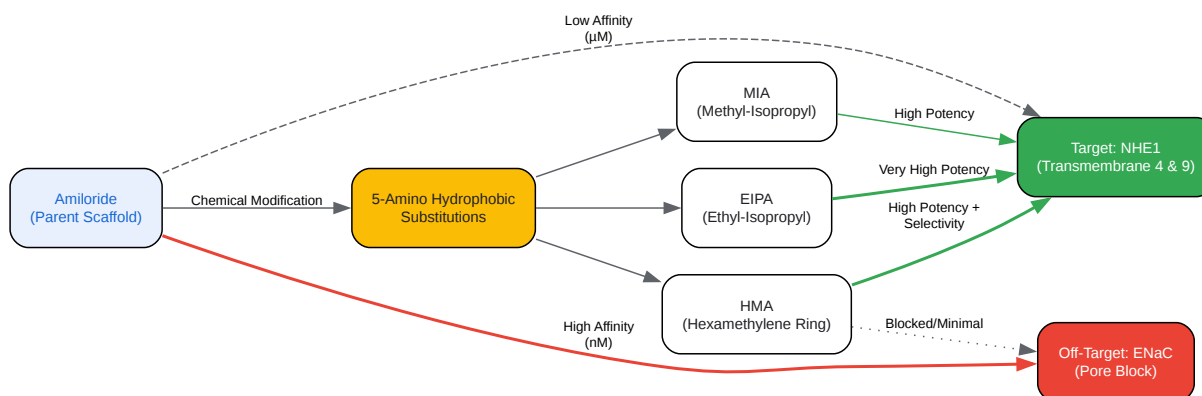
The inhibition of NHEs by amiloride analogs is strictly competitive with extracellular

. The potency gain in analogs (MIA, EIPA, HMA) is driven by hydrophobic substitutions at the 5-amino position of the pyrazine ring.

Structure-Activity Relationship (SAR)

- Amiloride: 5-amino group is unsubstituted.[1] High affinity for ENaC; low affinity for NHE.
- MIA/EIPA: Substitution with hydrophobic alkyl groups (Methyl/Ethyl + Isopropyl) creates a steric bulk that drastically increases affinity for the NHE1 allosteric/transport site while reducing ENaC binding.
- HMA: The 5-amino group is part of a hexamethylene ring.[2] This rigid hydrophobic ring structure maximizes van der Waals contacts within the NHE1 inhibitor-binding pocket, often yielding the highest selectivity ratio (NHE vs. ENaC).

Diagram: Amiloride Analog SAR & Mechanism



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Figure 1: Structural evolution of Amiloride analogs. Hydrophobic substitutions at the 5-position (MIA, EIPA, HMA) shift specificity from ENaC to NHE1.

Comparative Potency Analysis

The following data aggregates

values from mammalian cell lines (fibroblasts/epithelial). Note that NHE3 is naturally resistant to all amiloride-class inhibitors.

Table 1: Potency Ranking () Against Mammalian Isoforms

Compound	NHE1 (Ubiquitous)	NHE2 (Intestinal/Kidney)	NHE3 (Apical/Resistant)	ENaC (Off-Target)
EIPA	0.02 - 0.1 M	0.5 - 2.0 M	2 - 10 M	Low Affinity
HMA	0.01 - 0.1 M	~1.0 M	> 10 M	Negligible
MIA	0.1 - 0.5 M	1.0 - 5.0 M	> 10 M	Low Affinity
Amiloride	3 - 100 M	~100 M	> 500 M	0.1 - 0.5 M

Key Takeaways:

- NHE1 Potency: EIPA and HMA are functionally equivalent for blocking NHE1, with values often indistinguishable in standard assays. Both are ~100-200x more potent than Amiloride.

- MIA Position: MIA is consistently slightly less potent than EIPA.[3] The ethyl group in EIPA provides a tighter hydrophobic fit in the binding pocket than the methyl group in MIA.
- NHE3 Resistance: None of these compounds effectively inhibit NHE3 at nanomolar concentrations. To block NHE3, concentrations must be raised to (EIPA/HMA), which sacrifices isoform selectivity.

Experimental Protocol: pH Recovery Assay

The most robust method to validate potency is the Ammonium Chloride Pre-pulse Technique using a pH-sensitive fluorophore (BCECF-AM).

Protocol Workflow

Objective: Measure the rate of

-dependent pH recovery in acidified cells in the presence of inhibitors.

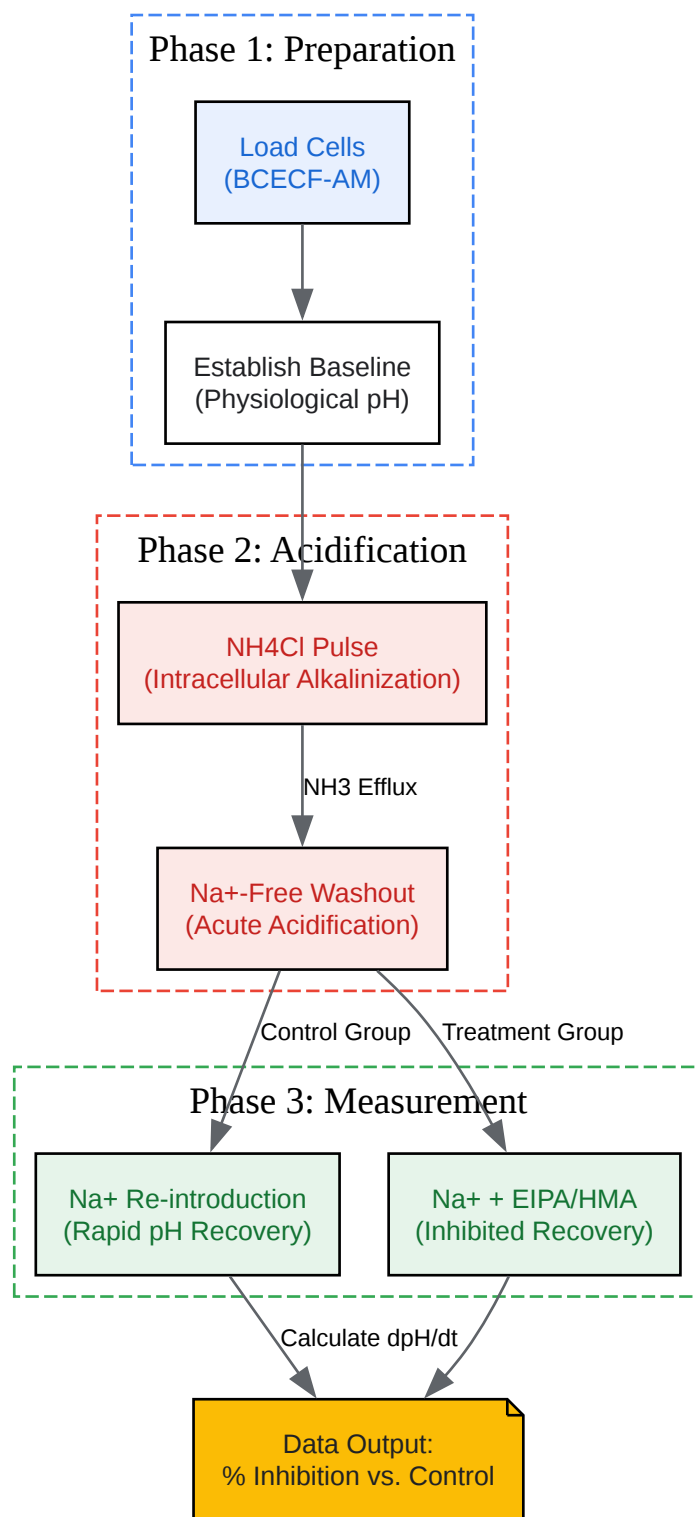
Materials:

- Dye: BCECF-AM (Use loading conc).
- Acid Load Buffer: Pulse Solution (replaces).
- Recovery Buffer: -containing physiological saline.
- Inhibitors: EIPA/HMA stocks (in DMSO).

Step-by-Step Methodology:

- Dye Loading: Incubate cells with BCECF-AM for 30 min at 37°C. Wash to remove extracellular dye.
- Baseline: Perfuse with standard HEPES-buffered saline to establish baseline .
- Acidification (Pulse): Perfuse with buffer for 3-5 minutes. The enters, protonates to , and alkalizes the cell.
- Acidification (Washout): Rapidly switch to -free solution. leaves, trapping protons inside. drops sharply (Acid Load).
- Recovery (Measurement): Switch to -containing buffer + Test Inhibitor (EIPA/HMA).
 - Control: Rapid pH recovery (NHE1 active).
 - Experimental: Blunted or flat recovery slope (NHE1 inhibited).
- Calibration: Perform a Nigericin/High-calibration curve at the end to convert fluorescence ratios to absolute pH.

Diagram: Experimental Workflow (Graphviz)



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Figure 2: Standard Ammonium Chloride Pre-pulse protocol for quantifying NHE activity.

Selection Guide: When to use which?

Scenario	Recommended Compound	Rationale
General NHE1 Inhibition	EIPA	Most widely cited; high solubility; stable. The "standard" choice.
Avoiding ENaC Effects	HMA	HMA has the "cleanest" pharmacological profile regarding sodium channels. Critical for kidney/lung epithelial studies.
uPA Inhibition	HMA	HMA is a dual inhibitor of NHE1 and uPA (urokinase plasminogen activator), useful in cancer metastasis models. [1]
NHE3 Studies	S-3226	Note: Neither EIPA nor HMA is ideal for NHE3. Use S-3226 (a specific NHE3 inhibitor) instead.
In Vivo (Fish Models)	Amiloride	Caveat: In some aquatic species, Amiloride is surprisingly more potent than EIPA. [4] Always verify species specificity.

Pro-Tip: Solubility & Handling

- Solvent: DMSO is the standard solvent for MIA, EIPA, and HMA.
- Light Sensitivity: Amiloride analogs are photosensitive. Store stocks in amber vials at -20°C.
- Fluorescence Interference: These compounds can fluoresce in the UV/Blue spectrum. When using BCECF (excitation 440/490 nm), run a "cell-free + inhibitor" blank to ensure the inhibitor isn't skewing the fluorescence ratio.

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